molecular formula C12H9BrF2N2O B8486639 5-Bromo-3-[(2,6-difluorobenzyl)oxy]pyridine-2-amine

5-Bromo-3-[(2,6-difluorobenzyl)oxy]pyridine-2-amine

Cat. No. B8486639
M. Wt: 315.11 g/mol
InChI Key: XPEVQMIXUMMTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-[(2,6-difluorobenzyl)oxy]pyridine-2-amine is a useful research compound. Its molecular formula is C12H9BrF2N2O and its molecular weight is 315.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-[(2,6-difluorobenzyl)oxy]pyridine-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-[(2,6-difluorobenzyl)oxy]pyridine-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3-[(2,6-difluorobenzyl)oxy]pyridine-2-amine

Molecular Formula

C12H9BrF2N2O

Molecular Weight

315.11 g/mol

IUPAC Name

5-bromo-3-[(2,6-difluorophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H9BrF2N2O/c13-7-4-11(12(16)17-5-7)18-6-8-9(14)2-1-3-10(8)15/h1-5H,6H2,(H2,16,17)

InChI Key

XPEVQMIXUMMTDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)COC2=C(N=CC(=C2)Br)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

32.6 g of 3-[(2,6-difluorobenzyl)oxy]pyridine-2-amine (Example 4A; 138 mmol, 1 equivalent) were suspended in 552 ml of 10% strength sulphuric acid, and the mixture was cooled to 0° C. 8.5 ml of bromine (165 mmol, 1.2 equivalents) were dissolved in 85 ml of acetic acid and then, over a period of 90 min, added dropwise to the ice-cooled reaction solution. After the dropwise addition had ended, the mixture was stirred at 0° C. for 90 min and then diluted with 600 ml of ethyl acetate, and the aqueous phase was separated off. The aqueous phase was re-extracted with ethyl acetate and the organic phases were combined, washed with saturated aqueous sodium bicarbonate solution, dried and concentrated. The residue was dissolved in dichloromethane and chromatographed on silica gel (petroleum ether/ethyl acetate gradient as mobile phase). This gave 24 g (55% of theory) of the title compound. LC-MS (Method 1): Rt=0.96 min
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.